2-Cyclohexen-1-one, 6-(1-ethyl-1-hydroxypropyl)-
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Overview
Description
2-Cyclohexen-1-one, 6-(1-ethyl-1-hydroxypropyl)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the first position and a 1-ethyl-1-hydroxypropyl substituent at the sixth position. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexen-1-one, 6-(1-ethyl-1-hydroxypropyl)- can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods: Industrially, this compound can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexen-1-one, 6-(1-ethyl-1-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like organocopper reagents and Grignard reagents are commonly employed.
Major Products:
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclohexenones.
Scientific Research Applications
2-Cyclohexen-1-one, 6-(1-ethyl-1-hydroxypropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular frameworks.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of fragrances, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 6-(1-ethyl-1-hydroxypropyl)- involves its interaction with various molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products . Additionally, its ability to participate in oxidation and reduction reactions allows it to modulate redox states in biological systems .
Comparison with Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with similar reactivity but lacking the 1-ethyl-1-hydroxypropyl substituent.
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-: Another derivative with different substituents, leading to varied chemical properties.
2-Cyclohexen-1-ol: A related compound with an alcohol group instead of a ketone.
Uniqueness: 2-Cyclohexen-1-one, 6-(1-ethyl-1-hydroxypropyl)- is unique due to its specific substituent pattern, which imparts distinct chemical reactivity and potential biological activities . This makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in various research fields.
Properties
CAS No. |
824975-80-6 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6-(3-hydroxypentan-3-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-11(13,4-2)9-7-5-6-8-10(9)12/h6,8-9,13H,3-5,7H2,1-2H3 |
InChI Key |
NZVWJGUOYGYQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1CCC=CC1=O)O |
Origin of Product |
United States |
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